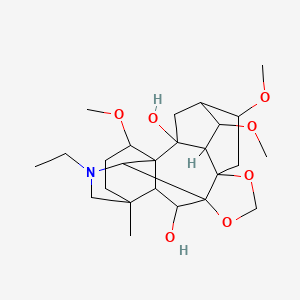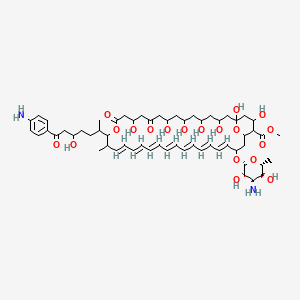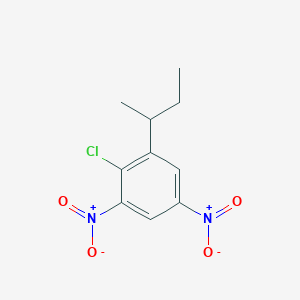
4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a bromomethoxybenzylidene group, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromomethoxybenzylidene Group: This step involves the condensation of 3-bromo-4-methoxybenzaldehyde with the triazole derivative under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorophenyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromomethoxybenzylidene group, converting it to a bromomethoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-carboxylic acid.
Reduction: Formation of 4-((3-Bromo-4-methoxybenzyl)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains.
Medicine
The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Comparación Con Compuestos Similares
Similar Compounds
- **4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- **4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-methylphenyl)-1H-1,2,4-triazole-5(4H)-thione
- **4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
Compared to similar compounds, 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione stands out due to its specific combination of functional groups. The presence of both bromomethoxybenzylidene and chlorophenyl groups imparts unique chemical and biological properties, making it a versatile compound for various applications.
Propiedades
| 478255-37-7 | |
Fórmula molecular |
C16H12BrClN4OS |
Peso molecular |
423.7 g/mol |
Nombre IUPAC |
4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12BrClN4OS/c1-23-14-6-5-10(7-13(14)17)9-19-22-15(20-21-16(22)24)11-3-2-4-12(18)8-11/h2-9H,1H3,(H,21,24)/b19-9+ |
Clave InChI |
ZKXUELBSNFBGMG-DJKKODMXSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047613.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047622.png)
![N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B12047630.png)



![8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12047650.png)


![2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12047673.png)
![2-[2-[(E)-[3-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12047675.png)
![4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid](/img/structure/B12047680.png)
